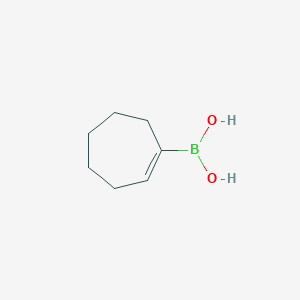

Cyclohepten-1-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohepten-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOVERLKAAQVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392446 | |

| Record name | Cyclohepten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835882-35-4 | |

| Record name | Cyclohepten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohepten-1-ylboronic Acid

This guide provides a comprehensive technical overview of Cyclohepten-1-ylboronic acid, a key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and core applications, with a focus on the mechanistic principles and practical methodologies that underpin its utility.

Introduction: The Significance of Alkenylboronic Acids

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups, with the general formula R–B(OH)₂.[1] Their rise to prominence in synthetic chemistry is largely due to their role as versatile coupling partners in palladium-catalyzed reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2][3] These reactions form carbon-carbon bonds with exceptional reliability and functional group tolerance.[3]

This compound is a member of the alkenylboronic acid subclass. It provides a synthetic handle to introduce a seven-membered carbocyclic ring—a structural motif present in various natural products and pharmacologically active molecules. Its stability, ease of handling compared to other organometallics, and high reactivity in cross-coupling reactions make it an invaluable building block.[4]

Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 835882-35-4 | [5][6] |

| Molecular Formula | C₇H₁₃BO₂ | [7] |

| Molecular Weight | 139.99 g/mol | [6] |

| Appearance | Typically a solid | - |

| Storage | 2-8°C, under inert atmosphere | [5][6] |

| Purity | Often ≥97% | [5][6] |

Synthesis of this compound and Its Precursors

The synthesis of this compound is not a trivial one-step process. It typically involves the creation of a stable precursor, the pinacol ester, via a palladium-catalyzed Miyaura borylation reaction. This is followed by deprotection to yield the final boronic acid. The key starting material for this sequence is an activated cycloheptene derivative, such as cyclohepten-1-yl triflate.

Step 1: Preparation of Cyclohepten-1-yl Triflate

The most common route to the requisite vinyl triflate is the reaction of cycloheptanone with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

-

Ketone Choice : Cycloheptanone is the direct precursor to the seven-membered ring system.

-

Triflating Agent : Trifluoromethanesulfonic anhydride is a highly reactive and effective agent for converting ketone enolates into vinyl triflates. The triflate group is an excellent leaving group, making it ideal for subsequent cross-coupling reactions.[8]

-

Base : A hindered, non-nucleophilic base like sodium carbonate or a sterically hindered amine is used to deprotonate the ketone and form the enolate without competing in nucleophilic attack on the anhydride.[8]

-

Inert Atmosphere : The reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions involving atmospheric moisture, which could quench the enolate or react with the anhydride.

Experimental Protocol: Synthesis of Cyclohepten-1-yl Triflate

Materials:

-

Cycloheptanone

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Sodium Carbonate (Na₂CO₃) or 2,6-Lutidine

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware (flame-dried)

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with cycloheptanone (1.0 equiv) and anhydrous DCM.

-

The solution is cooled to 0°C in an ice bath.

-

Sodium carbonate (2.0 equiv) or 2,6-lutidine (1.5 equiv) is added to the flask.

-

Trifluoromethanesulfonic anhydride (1.2 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.[8]

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting ketone.

-

Upon completion, the reaction is quenched by carefully pouring it into a separatory funnel containing ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel to yield pure cyclohepten-1-yl triflate.

Step 2: Miyaura Borylation to form the Pinacol Ester

With the vinyl triflate in hand, the boron moiety is introduced using a Miyaura borylation reaction. This palladium-catalyzed process couples the triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[9]

Causality of Experimental Choices:

-

Boron Source : Bis(pinacolato)diboron is a stable, crystalline solid that is easy to handle. The resulting pinacol ester is generally more stable and easier to purify than the corresponding boronic acid, making it an excellent intermediate.[10][11]

-

Palladium Catalyst : A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base : A base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.[12]

-

Solvent : Anhydrous, polar aprotic solvents like dioxane, THF, or DMSO are used to dissolve the reactants and facilitate the reaction.

Synthesis Workflow Diagram

Caption: Synthetic pathway from cycloheptanone to this compound.

Experimental Protocol: Synthesis of the Pinacol Ester

Materials:

-

Cyclohepten-1-yl triflate (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried Schlenk flask, add cyclohepten-1-yl triflate, B₂pin₂, PdCl₂(dppf), and potassium acetate.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC until the starting triflate is consumed.

-

Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure pinacol ester.

Step 3: Deprotection to this compound

The final step is the hydrolysis of the stable pinacol ester to the desired boronic acid. This can be achieved under mild oxidative or acidic conditions.

Experimental Protocol: Hydrolysis of the Pinacol Ester

Materials:

-

This compound pinacol ester (1.0 equiv)

-

Sodium periodate (NaIO₄) (4.0 equiv)

-

Ammonium acetate (NH₄OAc) (optional, as buffer)

-

Tetrahydrofuran (THF) and Water

-

Diethyl ether or Ethyl acetate

Procedure:

-

Dissolve the pinacol ester in a 1:1 mixture of THF and water.

-

Add sodium periodate and ammonium acetate to the solution.

-

Stir vigorously at room temperature for 4-6 hours.

-

Extract the mixture three times with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude boronic acid can often be used directly or recrystallized for higher purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[13] This reaction forges a new carbon-carbon bond between the sp²-hybridized carbon of the cycloheptenyl ring and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[14]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][14] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[13][14]

-

Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species [-B(OH)₃]⁻.[15] This boronate then displaces the halide/triflate on the Pd(II) complex.

-

Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[13][14]

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl or vinyl halide/triflate (e.g., 4-Bromoanisole) (1.0 equiv)

-

This compound (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Argon or Nitrogen gas supply

Procedure:

-

In a Schlenk tube, combine the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the tube with argon three times.

-

Add the degassed solvent system via syringe. The use of an aqueous solvent mixture is common and often accelerates the reaction.

-

Heat the mixture to reflux (typically 80-100°C) for 4-12 hours, with stirring.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo. Purify the crude product by flash column chromatography to yield the coupled product.

Conclusion

This compound is a potent and versatile synthetic intermediate for the introduction of the cycloheptenyl moiety. Its synthesis, while multi-stepped, follows robust and well-established organometallic procedures. Its primary application in Suzuki-Miyaura cross-coupling provides a reliable method for constructing complex molecular architectures, making it a valuable tool for medicinal chemists and synthetic researchers aiming to explore novel chemical space. The protocols and mechanistic insights provided herein serve as a guide for the effective utilization of this important chemical building block.

References

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available at: [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

-

Organic Syntheses. (2022). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Available at: [Link]

-

Organic Syntheses. (n.d.). Boronic esters. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid. Available at: [Link]

-

The Royal Society of Chemistry. (2017). SUPPORTING INFORMATION Generation of Cycloalkynes through Deprotonation of Cyclic Enol Triflates with Magnesium Bisamides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

- Google Patents. (n.d.). CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

-

eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]

-

Organic Syntheses. (2021). Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2-Cyclohexadiene. Available at: [Link]

-

SciSpace. (n.d.). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Available at: [Link]

-

ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 835882-35-4 [sigmaaldrich.com]

- 6. This compound | 835882-35-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. rsc.org [rsc.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Cyclohepten-1-ylboronic Acid and Its Pinacol Ester

This guide provides a comprehensive, technically-grounded framework for the synthesis of cyclohepten-1-ylboronic acid, a valuable building block in modern synthetic chemistry. Primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this vinylboronic acid derivative enables the incorporation of the cycloheptenyl moiety into complex molecular architectures, a common strategy in pharmaceutical and materials science research.

Given the absence of a single, standardized protocol in peer-reviewed literature for this specific molecule, this document presents a robust and logical synthetic strategy derived from well-established, analogous chemical transformations. The narrative emphasizes the causality behind procedural choices, ensuring that the described protocols are self-validating and grounded in authoritative chemical principles.

Strategic Overview: A Two-Stage Approach

The most reliable and versatile pathway to this compound and its stable pinacol ester derivative involves a two-stage process. First, a suitable vinyl halide precursor, 1-chlorocycloheptene, is synthesized from the readily available cycloheptanone. Second, this vinyl chloride undergoes a palladium-catalyzed Miyaura borylation to yield the target boronic ester, which can be used directly or hydrolyzed to the free boronic acid.

Figure 1: High-level synthetic workflow.

PART I: Synthesis of 1-Chlorocycloheptene Precursor

The initial step involves the conversion of a cyclic ketone to a vinyl chloride. This transformation is a classic method for installing a halide on a double bond where an enol or enolate can be formed. The use of phosphorus pentachloride (PCl₅) is a well-documented and effective method for this purpose.[1]

Causality and Mechanistic Insight

The reaction of a ketone like cycloheptanone with PCl₅ proceeds through the formation of a tetrachlorophosphorane intermediate from the enol form of the ketone. This is followed by the elimination of POCl₃ and HCl to generate the vinyl chloride. Methylene chloride is an excellent solvent choice as it is inert under the reaction conditions and facilitates temperature control. The reaction is typically run at low temperatures to control reactivity and minimize side reactions.

Detailed Experimental Protocol: 1-Chlorocycloheptene

Materials and Equipment:

-

Cycloheptanone

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the flask with phosphorus pentachloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting slurry to 0-5 °C using an ice bath.

-

Dissolve cycloheptanone (1.0 equivalent) in a separate portion of anhydrous dichloromethane and add it to the addition funnel.

-

Add the cycloheptanone solution dropwise to the stirred PCl₅ slurry over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice in a separate beaker.

-

Transfer the quenched mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude 1-chlorocycloheptene can be purified by vacuum distillation to yield a colorless oil.

PART II: Palladium-Catalyzed Miyaura Borylation

The core of the synthesis is the Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[2][3][4] This reaction couples the 1-chlorocycloheptene precursor with bis(pinacolato)diboron (B₂pin₂), a stable and easy-to-handle source of boron. The resulting product is the pinacol ester of this compound, which is significantly more stable and easier to purify via chromatography than the free boronic acid.[2][5]

Expertise in Action: Rationale for Reagent Selection

-

Catalyst System: A common and highly effective catalyst is a combination of a palladium source like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or generated in situ from Pd(OAc)₂ and a phosphine ligand. The dppf ligand is particularly effective for cross-coupling reactions involving vinyl halides due to its wide bite angle and electron-donating properties, which promote the key oxidative addition and reductive elimination steps of the catalytic cycle.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a crystalline, air-stable solid, making it far more convenient than gaseous or pyrophoric boron reagents.

-

Base: A moderately weak base like potassium acetate (KOAc) is crucial.[3][6] Its role is to activate the diboron reagent by forming a more nucleophilic 'ate' complex, which facilitates the transmetalation step with the palladium center. Stronger bases can lead to undesired side reactions.

-

Solvent: Anhydrous polar aprotic solvents such as dioxane, DMSO, or toluene are typically used to ensure solubility of all components and to facilitate the reaction at elevated temperatures.

The Miyaura Borylation Catalytic Cycle

Figure 2: The catalytic cycle of the Miyaura Borylation.

Detailed Experimental Protocol: this compound pinacol ester

Materials and Equipment:

-

1-Chlorocycloheptene

-

Bis(pinacolato)diboron (B₂pin₂)

-

PdCl₂(dppf) or similar palladium catalyst system

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Reflux condenser

-

Oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk flask, add 1-chlorocycloheptene (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

After filtering, concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel. Note: Silica gel can sometimes cause hydrolysis or strong adsorption of boronic esters. Deactivating the silica with a small amount of triethylamine in the eluent or using boric acid-impregnated silica can mitigate this issue.[7]

PART III: Hydrolysis to this compound (Optional)

While the pinacol ester is often the desired final product for its stability and direct use in subsequent couplings, the free boronic acid can be generated via hydrolysis.

Detailed Experimental Protocol: Hydrolysis

A common method involves transesterification followed by acidic workup.[8]

Procedure:

-

Dissolve the purified this compound pinacol ester (1.0 equiv) in diethyl ether.

-

Add diethanolamine (1.1 equiv) and stir at room temperature for approximately 30 minutes to form the diethanolamine adduct.

-

Perform an acidic workup by adding a biphasic solution of aqueous HCl (e.g., 0.1 M) and an organic solvent like hexanes or ethyl acetate. Stir vigorously for 20-30 minutes.

-

Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the this compound. Note that boronic acids can be prone to dehydration to form cyclic boroxines upon storage.

Data Summary and Characterization

The following table summarizes the key reagents and expected analytical data for the primary product.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (CDCl₃) |

| This compound pinacol ester | C₁₃H₂₃BO₂ | 222.13 g/mol | δ ~5.5-6.5 ppm: (t, 1H, vinyl proton). δ ~2.0-2.5 ppm: (m, 4H, allylic protons). δ ~1.4-1.8 ppm: (m, 6H, ring protons). δ ~1.25 ppm: (s, 12H, pinacol methyl protons). |

Note: The exact chemical shifts (δ) are predictive and should be confirmed by experimental analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohepten-1-ylboronic acid CAS number 835882-35-4.

An In-depth Technical Guide to Cyclohepten-1-ylboronic acid (CAS 835882-35-4)

Introduction

In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acids and their derivatives, have established themselves as indispensable tools for the construction of complex molecular architectures.[1][2] Their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have cemented their role as critical building blocks in fields ranging from materials science to medicinal chemistry.[1][3] This guide focuses on a specific, yet highly valuable reagent: this compound (CAS No. 835882-35-4).

This compound belongs to the class of cyclic alkenylboronic acids. The seven-membered carbocyclic ring offers unique conformational flexibility and a distinct lipophilic profile, making it an attractive moiety for introduction into drug candidates and functional materials. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its properties, synthesis, handling, and core applications, with a focus on the underlying chemical principles and practical methodologies.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.

Compound Identity and Properties

This compound is a white to off-white solid at room temperature. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 835882-35-4 | [4][5][6] |

| IUPAC Name | (Cyclohept-1-en-1-yl)boronic acid | |

| Molecular Formula | C₇H₁₃BO₂ | [4][5][6] |

| Molecular Weight | 139.99 g/mol | [4][7] |

| Melting Point | 110-116 °C | [7] |

| Boiling Point | 278.1 °C at 760 mmHg | [7] |

| Density | 1.02 g/cm³ | [7] |

| Flash Point | 122 °C | [7] |

Stability, Storage, and Safety

Stability: Boronic acids, while generally stable, can be susceptible to certain conditions. They can undergo dehydration to form cyclic anhydrides (boroxines), particularly upon heating. Furthermore, like many organoboron compounds, they can be sensitive to strong oxidizing agents.[8] The stability of boronic acids can be enhanced by intramolecular coordination, though this is less prevalent in simple alkenylboronic acids compared to ortho-substituted arylboronic acids.[8]

Storage: Proper storage is crucial to maintain the integrity and reactivity of this compound.

-

Temperature: Store in a cool environment, with a recommended temperature of 2-8°C for long-term storage.

-

Atmosphere: Keep the container tightly sealed to protect from moisture and air.[9][10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation and hydrolysis.

-

Compatibility: Store away from strong oxidizing agents, strong bases, and water.[11] It should be segregated from incompatible chemicals to prevent hazardous reactions.[11]

Safety and Handling: Based on data for similar boronic acid derivatives, this compound should be handled with appropriate care.[9][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][12]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[9][12]

-

Exposure Routes: The compound may cause skin, eye, and respiratory tract irritation.[12][13] In case of contact, rinse the affected area thoroughly with water.[12]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal.[12]

Synthesis of this compound and its Precursors

The synthesis of alkenylboronic acids and their esters can be achieved through several methods, including the hydroboration of alkynes or the metal-catalyzed cross-coupling of a diboron reagent with an alkenyl halide or triflate.[14][15][16] A common and practical approach for cyclic alkenylboronates involves the palladium-catalyzed coupling of bis(pinacolato)diboron (B₂pin₂) with an appropriate alkenyl halide.[17]

A patented method describes the synthesis of the pinacol ester precursor, this compound pinacol ester, from 1-chloro-cycloheptene.[17] The free boronic acid can then be obtained by deprotection of the pinacol ester.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Representative Protocol: Synthesis of this compound pinacol ester

This protocol is adapted from established methodologies for Miyaura borylation reactions.[17]

Materials:

-

1-Chloro-1-cycloheptene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar phosphine ligand

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane or Toluene, anhydrous

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add potassium acetate (3.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), Pd(OAc)₂ (0.02 equiv.), and the phosphine ligand (0.04 equiv.).

-

Reagent Addition: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous solvent (e.g., 1,4-dioxane) via syringe, followed by 1-chloro-1-cycloheptene (1.0 equiv.).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the pure this compound pinacol ester.[17]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][18] This reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the cycloheptenyl ring and an sp² or sp³-hybridized carbon of an organohalide or triflate.[3][19]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[3][19][20]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (R²-B(OR)₃⁻). This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This is the crucial C-C bond-forming precursor step.[3][18]

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the final coupled product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[19]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure; optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.[21]

Materials:

-

Aryl or vinyl halide/triflate (1.0 equiv.)

-

This compound (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

Setup: To a reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.

-

Inerting: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired product.

Applications in Drug Discovery and Materials Science

The incorporation of boronic acids into medicinal chemistry has grown significantly since the FDA approval of Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[1][22] Boronic acids can act as covalent inhibitors, transition-state analogs, or serve as prodrug moieties.[23]

The cycloheptenyl group provided by this reagent is particularly interesting for several reasons:

-

Lipophilicity and Scaffolding: The seven-carbon ring introduces a significant non-polar character, which can be tuned to optimize a drug candidate's pharmacokinetic profile (ADME properties). It provides a conformationally flexible scaffold that can orient other functional groups for optimal binding to biological targets.

-

Bioisosteric Replacement: The cycloheptenyl motif can serve as a bioisostere for other cyclic or aromatic structures, allowing chemists to explore new chemical space while potentially improving properties like metabolic stability or solubility.

-

Building Block for Complex Molecules: Beyond Suzuki couplings, the double bond in the cycloheptenyl ring remains available for further functionalization (e.g., epoxidation, dihydroxylation, hydrogenation), opening pathways to a wide array of complex saturated and unsaturated seven-membered ring systems. These structures are prevalent in many natural products and bioactive molecules.

Conclusion

This compound (CAS 835882-35-4) is a versatile and valuable synthetic building block. Its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the direct and efficient incorporation of the cycloheptenyl moiety into a diverse range of organic molecules. This capability is of significant interest to scientists in drug discovery, agrochemicals, and materials science who seek to synthesize novel compounds with tailored properties. By understanding its chemical properties, synthesis, and reaction mechanisms, researchers can fully leverage this reagent to accelerate their discovery and development programs.

References

-

Cyclohept-1-en-1-ylboronic acid. (n.d.). GlobalChemMall. Retrieved January 5, 2026, from [Link]

-

Wang, B., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(15), 3683-3688. Retrieved January 5, 2026, from [Link]

-

Safety Data Sheet - Cyclotene Anhydrous Natural. (2021). Advanced Biotech. Retrieved January 5, 2026, from [Link]

-

Safety Data Sheet - (Cyclopent-1-en-1-yl)boronic acid. (n.d.). XiXisys. Retrieved January 5, 2026, from [Link]

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved January 5, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Kaur, N., et al. (2021). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Communications Chemistry, 4(1), 1-9. Retrieved January 5, 2026, from [Link]

-

MIDA anhydride. (2009). Organic Syntheses, 86, 344. Retrieved January 5, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 5, 2026, from [Link]

- CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. (2013). Google Patents.

-

Singh, P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. Retrieved January 5, 2026, from [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved January 5, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Allylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

How to Store Boric Acid. (n.d.). Lab Alley. Retrieved January 5, 2026, from [Link]

-

B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University. Retrieved January 5, 2026, from [Link]

-

Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Hall, D. G. (Ed.). (2012). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Retrieved January 5, 2026, from [Link]

-

Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2131-2153. Retrieved January 5, 2026, from [Link]

-

Chemical Storage and Handling Recommendations. (2016). New York State Department of Environmental Conservation. Retrieved January 5, 2026, from [Link]

-

Special Issue "Advances in Drug Discovery and Synthesis". (2022). MDPI. Retrieved January 5, 2026, from [Link]

-

Ashton, K. S., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Retrieved January 5, 2026, from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine ... - Google 圖書 [books.google.com.hk]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. CYCLOHEPT-1-EN-1-YLBORONIC ACID Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. This compound;835882-35-4 [abichem.com]

- 7. m.globalchemmall.com [m.globalchemmall.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 850036-28-1 Name: (Cyclopent-1-en-1-yl)boronic acid1-Cyclopentenylboronic Acid [xixisys.com]

- 10. laballey.com [laballey.com]

- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Allylboronic acid or boronate synthesis [organic-chemistry.org]

- 16. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 17. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclohepten-1-ylboronic Acid: Structure, Properties, and Applications

Abstract

Cyclohepten-1-ylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique seven-membered cycloalkenyl scaffold makes it a valuable reagent for introducing structural complexity and novelty into molecular architectures. This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic profile, synthesis, and reactivity. Particular emphasis is placed on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science. Detailed, field-proven protocols and safety considerations are included to facilitate its effective use in the laboratory.

Core Properties and Molecular Structure

This compound is characterized by a boronic acid functional group [-B(OH)₂] attached to the sp²-hybridized carbon of a cycloheptene ring. This arrangement confers a unique combination of stability and reactivity, making it an ideal coupling partner in various synthetic transformations.

Physicochemical Specifications

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 835882-35-4 | [1] |

| Molecular Formula | C₇H₁₃BO₂ | [source not available] |

| Molecular Weight | 140.0 g/mol | [source not available] |

| IUPAC Name | (Cyclohept-1-en-1-yl)boronic acid | [source not available] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Storage | 2-8°C, under inert atmosphere | [source not available] |

Molecular Structure Visualization

The 2D and 3D representations of this compound illustrate the planar geometry of the boronic acid group relative to the flexible seven-membered ring.

Caption: 2D structure of this compound.

Spectroscopic Profile: An Analytical Overview

Accurate characterization is paramount for confirming the identity and purity of this compound. While specific, published spectra for this exact compound are scarce, a detailed predicted profile can be constructed based on fundamental principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind NMR Sample Preparation: Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, particularly in non-polar aprotic solvents like CDCl₃ or upon removal of water. This oligomerization can lead to complex, often uninterpretable NMR spectra with broadened peaks or multiple sets of signals. To ensure a monomeric state and obtain sharp, clear spectra, it is crucial to use a deuterated protic solvent such as methanol-d₄ or D₂O. The solvent molecules act as hydrogen-bond donors and acceptors, effectively breaking up the boroxine trimers.

-

¹H NMR (Predicted, 500 MHz, Methanol-d₄):

-

δ 6.5-6.8 ppm (t, 1H): This signal corresponds to the vinylic proton (C=C-H). It is expected to appear as a triplet due to coupling with the two adjacent allylic protons on the CH₂ group.

-

δ 2.2-2.4 ppm (m, 2H): Protons on the allylic carbon adjacent to the vinylic proton (C=CH-CH₂).

-

δ 2.1-2.3 ppm (m, 2H): Protons on the allylic carbon adjacent to the boron-bearing carbon (C(B)-CH₂).

-

δ 1.5-1.8 ppm (m, 6H): A complex multiplet region representing the remaining three methylene (CH₂) groups of the aliphatic ring.

-

Note: The two B-OH protons are typically not observed as they rapidly exchange with the deuterated solvent.

-

-

¹³C NMR (Predicted, 125 MHz, Methanol-d₄):

-

δ 145-150 ppm (C=CH): The vinylic carbon not attached to boron.

-

δ 135-140 ppm (C-B): The signal for the carbon atom directly bonded to boron is often broadened due to the quadrupolar relaxation of the ¹¹B nucleus, and in some cases may not be observed at all. This is a key diagnostic feature.

-

δ 28-35 ppm: A series of peaks corresponding to the five aliphatic CH₂ carbons in the ring.

-

-

¹¹B NMR (Predicted, 160 MHz, Methanol-d₄):

-

δ 28-33 ppm (broad s): A single, broad signal is expected in this region, characteristic of a trigonal (sp²-hybridized) boronic acid.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | B-OH (Hydrogen-bonded) |

| 2850-3000 | C-H stretch | Aliphatic & Vinylic C-H |

| 1640-1660 | C=C stretch | Alkene |

| 1310-1380 | B-O stretch | Boron-Oxygen |

Mass Spectrometry (MS)

Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 140 or 141, respectively. Common fragmentation patterns would involve the loss of water (H₂O) and the hydroxyl groups (OH).

Synthesis and Purification Protocol

The most reliable and scalable synthesis of cycloalkenyl boronic acids often proceeds via a two-step sequence: the palladium-catalyzed borylation of a vinyl halide or triflate to form a stable boronate ester, followed by hydrolysis. The use of a pinacol ester is advantageous as it is a crystalline, stable, and easily purified intermediate.

Synthetic Workflow Diagram

Caption: General two-step synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from general Miyaura borylation procedures.[2]

Step 1: Synthesis of 1-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add bis(pinacolato)diboron (1.2 eq.), potassium acetate (KOAc, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq.).

-

Solvent and Reactant Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane via cannula, followed by 1-chlorocycloheptene (1.0 eq.).

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol ester as a solid or oil.

Step 2: Hydrolysis to this compound

-

Dissolution: Dissolve the purified pinacol ester from Step 1 in a mixture of acetone and diethyl ether (e.g., 2:1 v/v).

-

Hydrolysis: Add 2M aqueous hydrochloric acid (HCl) and stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours.

-

Extraction: Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude solid can be recrystallized (e.g., from a water/acetone mixture) or washed with cold hexane to afford pure this compound.

Chemical Reactivity and Core Applications

The primary utility of this compound in drug discovery and materials science stems from its participation in the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly C(sp²)-C(sp²) bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction couples the cycloheptenyl group with various organic halides (Ar-X) or triflates (Ar-OTf) in the presence of a palladium catalyst and a base. Its significance lies in its broad substrate scope, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts.

Mechanism Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The base is not merely a spectator; it is critical for activating the boronic acid. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which facilitates the transfer of the cycloheptenyl group from boron to palladium in the key transmetalation step.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide.

-

Setup: In a reaction vessel, combine the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

-

Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture under a nitrogen atmosphere to reflux (typically 80-110°C) for 4-16 hours. Monitor completion by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the desired coupled product.

Safety, Handling, and Storage

Expertise in Handling: As with all chemical reagents, proper handling is essential for safety and for maintaining the integrity of the compound.

-

Safety Precautions: this compound and its analogues are generally classified as irritants.[3]

-

Storage: Boronic acids are sensitive to air and moisture, which can degrade the material over time.

-

Recommended Conditions: Store at 2-8°C in a tightly sealed container under an inert atmosphere (nitrogen or argon).

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a potent and valuable reagent for synthetic chemists. Its well-defined structure and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for constructing complex molecular frameworks. By understanding its properties, spectroscopic characteristics, and the causal factors behind the optimized protocols for its use, researchers in academia and industry can effectively leverage this building block to accelerate innovation in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra. Retrieved from rsc.org [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Retrieved from hmdb.ca [Link]

-

Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from rsc.org [Link]

- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- Google Patents. (n.d.). CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation from carboxylic acids and amines: n-benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176.

-

SpectraBase. (n.d.). 13C NMR of (1R,4S,5R,6R,7R)-4,5:6,7-BIS-(IOSPROPYLIDENEDIOXY)-2-CYCLOHEPTEN-1-OL. Retrieved from spectrabase.com [Link]

Sources

- 1. This compound | 835882-35-4 [sigmaaldrich.com]

- 2. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.es [fishersci.es]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the History, Synthesis, and Application of Boronic Acids in Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have evolved from a chemical curiosity into an indispensable tool in modern organic chemistry. Their unique electronic structure, stability, and versatile reactivity have established them as critical reagents in fields ranging from pharmaceutical development to materials science. This guide provides an in-depth exploration of the history of boronic acids, from their initial synthesis in the 19th century through their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. We will detail modern synthetic protocols, explore their diverse applications beyond carbon-carbon bond formation—including their use as protecting groups, in chemical sensing, and as active pharmaceutical ingredients—and provide field-proven insights into their practical application.

Chapter 1: The Dawn of Organoboron Chemistry: A Century of Latent Potential

The story of boronic acids begins in 1860, when English chemist Edward Frankland first reported the synthesis of ethylboronic acid.[1][2][3] His two-stage process involved the reaction of diethylzinc with triethyl borate to form triethylborane, which was subsequently oxidized in air.[1][3] This seminal discovery laid the groundwork for organoboron chemistry. However, for nearly a century, boronic acids remained largely a niche area of study. The early synthetic methods were often cumbersome, and the resulting compounds were perceived as having limited synthetic utility compared to other organometallic reagents. Their full potential remained unrealized, awaiting a breakthrough that would make their precursors readily accessible.

Chapter 2: The Renaissance: Herbert C. Brown and the Hydroboration Revolution

The turning point for boronic acids came in the mid-20th century through the pioneering work of Herbert C. Brown.[4] During World War II, his research led to the discovery of sodium borohydride (NaBH₄) as a versatile reducing agent.[5] This work sparked a profound interest in boron chemistry that would define his career.[6] In the late 1950s, Brown and his students at Purdue University discovered the hydroboration reaction, a process where diborane adds across the double bonds of alkenes to form organoboranes.[4][5][7]

This discovery was revolutionary for two primary reasons:

-

Accessibility: It provided a straightforward and highly efficient method to synthesize a vast array of organoboranes, the direct precursors to boronic acids.[7]

-

Stereo- and Regiocontrol: The hydroboration reaction proceeds with remarkable precision, allowing chemists to control the three-dimensional arrangement of atoms in the products.[8]

Brown's work, for which he was a co-recipient of the 1979 Nobel Prize in Chemistry, transformed organoboranes from laboratory curiosities into powerful and versatile synthetic intermediates.[6][4] This laid the essential foundation for the next great leap in their application. Notably, two of Brown's postdoctoral researchers, Ei-ichi Negishi and Akira Suzuki, would go on to win the Nobel Prize themselves in 2010.[5][7]

Historical Timeline of Boronic Acid Discovery and Application

This diagram illustrates the key milestones in the development and application of boronic acid chemistry.

Caption: A timeline of key milestones in boronic acid chemistry.

Chapter 3: The Game Changer: The Suzuki-Miyaura Cross-Coupling Reaction

The single most important application of boronic acids was unveiled in 1979 by Akira Suzuki and Norio Miyaura.[9] The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[9][10] This reaction solved a major challenge in organic synthesis: how to link carbon atoms together precisely and efficiently to build complex molecules.[11][12]

The significance of the Suzuki-Miyaura coupling, for which Suzuki shared the 2010 Nobel Prize in Chemistry, cannot be overstated.[13][14] Its advantages include:

-

Mild Reaction Conditions: The reactions can often be run in the presence of water and are tolerant of a wide variety of functional groups on the reactants.[10][15]

-

Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, making them environmentally benign or "green" reagents.[16][17]

-

Stability and Availability: Boronic acids are typically air- and moisture-stable solids that are easy to handle and are commercially available in a vast array.[15][18]

The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][19][20]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Palladium(II) intermediate. This is often the rate-determining step.[10]

-

Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[20]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Herbert Charles Brown [chemistry.msu.edu]

- 5. Notes on Herbert C. Brown: A Dissenting View [unacademy.com]

- 6. nationalmedals.org [nationalmedals.org]

- 7. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 8. grokipedia.com [grokipedia.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. The Nobel Prize in Chemistry 2010 - Kungl. Vetenskapsakademien [kva.se]

- 12. sciencedaily.com [sciencedaily.com]

- 13. nobelprize.org [nobelprize.org]

- 14. web.pdx.edu [web.pdx.edu]

- 15. organicreactions.org [organicreactions.org]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. boronmolecular.com [boronmolecular.com]

- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Yoneda Labs [yonedalabs.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Cyclohepten-1-ylboronic acid literature review.

An In-Depth Technical Guide to Cyclohepten-1-ylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction

This compound is a member of the versatile class of organoboron compounds that have become indispensable in modern synthetic and medicinal chemistry.[1][2] The unique combination of a conformationally flexible seven-membered carbocycle and the highly functional boronic acid moiety makes this reagent a valuable building block for creating novel molecular architectures. The historical apprehension regarding the toxicity of boron-containing compounds has been largely demystified, evidenced by the success of several FDA-approved drugs incorporating the boronic acid functional group.[1][3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights into the synthesis, characterization, handling, and application of this compound, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[5][6]

Physicochemical Properties and Structural Features

This compound is a white to off-white solid at room temperature. Its core structure consists of a seven-membered alkene ring bonded to a boronic acid group [-B(OH)₂]. The carbon-boron bond is to an sp²-hybridized carbon of the double bond.

The boronic acid functional group is a Lewis acid due to the empty p-orbital on the boron atom. In the presence of Lewis bases, such as hydroxide or other nucleophiles, it can accept a pair of electrons to convert from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.[1] This activation is a critical step in its most important chemical transformation, the Suzuki-Miyaura coupling.[7][8]

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 835882-35-4 | [9] |

| Molecular Formula | C₇H₁₃BO₂ | [10] |

| Molecular Weight | 140.0 g/mol | [10] |

| IUPAC Name | (cyclohept-1-en-1-yl)boronic acid | [9] |

| Storage Temperature | 2-8°C | [9] |

graph Structure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for the cycloheptene ring C1 [label="C"]; C2 [label="C"]; C3 [label="CH₂"]; C4 [label="CH₂"]; C5 [label="CH₂"]; C6 [label="CH₂"]; C7 [label="CH"];

// Define nodes for the boronic acid group B [label="B", pos="2,0!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OH1 [label="OH"]; OH2 [label="OH"];

// Position nodes for the ring C1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C7 [pos="-0.5,1.2!"]; C6 [pos="-0.2,2.5!"]; C5 [pos="1,3.2!"]; C4 [pos="2.2,2.5!"]; C3 [pos="2,1.2!"];

// Position boronic acid group nodes B [pos="0,-1.5!"]; OH1 [pos="-1,-2.5!"]; OH2 [pos="1,-2.5!"];

// Define edges for the cycloheptene ring with double bond C1 -- C2 [penwidth=2]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C1;

// Define edges for the boronic acid group C1 -- B; B -- OH1; B -- OH2; }

Caption: Structure of this compound.

Synthesis and Preparation of Stable Derivatives

The direct synthesis of alkenylboronic acids can be achieved through several established methods. For cycloheptenyl systems, the most practical and widely adopted approach is the palladium-catalyzed Miyaura borylation of a corresponding alkenyl halide or triflate.[11][12]

Recommended Synthetic Protocol: Miyaura Borylation

This protocol describes the synthesis of the more stable this compound pinacol ester, which can be readily hydrolyzed to the free boronic acid if required or used directly in many coupling reactions.[13] The starting material, 1-bromocycloheptene, can be prepared from cycloheptanone.

Caption: Workflow for Miyaura Borylation.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, oven-baked three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromocycloheptene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pinacol ester as a solid or oil.[14][15]

Causality Behind Experimental Choices:

-

Catalyst (Pd(dppf)Cl₂): The dppf ligand provides a good balance of electron-donating properties and steric bulk, creating an active and stable palladium(0) species that readily undergoes oxidative addition with the alkenyl bromide.

-

Base (KOAc): Potassium acetate is a moderately weak base, sufficient to facilitate the catalytic cycle without promoting significant side reactions like protodeboronation of the product.[7]

-

Boron Source (B₂pin₂): Bis(pinacolato)diboron is an air-stable, easily handled solid, making it a convenient and efficient boron source for the reaction. The resulting pinacol ester is significantly more stable than the free boronic acid.[13]

The Challenge of Instability: Why Use Derivatives?

Free boronic acids, particularly non-aryl variants, can be prone to decomposition. The two primary degradation pathways are:

-

Protodeboronation: The C-B bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid with a hydrogen atom. This process can be accelerated by heat or the presence of transition metals.[13]

-

Dehydration: Three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this process is often reversible, it complicates characterization and stoichiometry.

To overcome these challenges, boronic acids are frequently converted into more stable derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[16][17] These derivatives are generally crystalline, stable to air and chromatography, and can be stored for extended periods without degradation.[18] They can either be used directly in cross-coupling reactions or hydrolyzed back to the free boronic acid immediately before use.

Key Chemical Transformations: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between the cycloheptenyl group and an organic halide or triflate.[5][8] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and commercial availability of reagents.[6][19]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Mechanistic Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of the coupling partner, forming a Pd(II) intermediate.[5]

-

Activation & Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid (R²B(OH)₂) to form a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻). This complex then transfers its organic group (R², the cycloheptenyl moiety in this case) to the palladium center, displacing the halide.[7][19] This is typically the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[5]

Experimental Protocol: Model Suzuki-Miyaura Coupling

This protocol details a representative coupling of this compound with 4-bromoanisole.

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, combine 4-bromoanisole (1.0 eq), this compound (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

-

Catalyst Loading: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). The biphasic system is common and often beneficial for Suzuki couplings.[8]

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

-

Workup and Isolation: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude product via flash column chromatography to obtain the desired coupled product.

Applications in Medicinal Chemistry and Drug Development

The true value of building blocks like this compound lies in their ability to accelerate the discovery of new therapeutic agents.[20][21]

-

Scaffold Hopping and SAR Exploration: The cycloheptenyl group provides a unique, non-aromatic, and conformationally flexible scaffold. Medicinal chemists can use this compound to replace existing rings (e.g., phenyl or cyclohexyl) in a known bioactive molecule. This "scaffold hopping" strategy allows for the exploration of new chemical space, potentially leading to improved potency, selectivity, or pharmacokinetic properties.[3]

-

Bioisosteric Replacement: The seven-membered ring can act as a bioisostere for other cyclic structures, influencing the overall shape and vectoral presentation of key pharmacophoric features to a biological target.

-

Direct Biological Activity: While primarily used as a synthetic intermediate, the boronic acid functional group itself is a key pharmacophore in several approved drugs, acting as a reversible covalent inhibitor of serine proteases (e.g., Bortezomib targeting the proteasome) or β-lactamases (e.g., Vaborbactam).[1][4] The incorporation of a boronic acid into a lead compound is a validated strategy for enhancing biological activity.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and reactivity of this compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and refrigerated at 2-8°C.[9] Protect from moisture and light.

-

Handling: As with most boronic acids, it is advisable to handle the material in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It is classified as an irritant.[14]

-

Stability Considerations: For long-term storage or for applications requiring high purity and reproducible stoichiometry, conversion to the pinacol or MIDA ester is strongly recommended.[13][16][17] These derivatives are far less susceptible to degradation.

Conclusion

This compound is a potent and versatile tool in the arsenal of the modern organic chemist. Its utility is primarily demonstrated through the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex molecules bearing a unique seven-membered ring. While its inherent stability requires careful consideration, the use of stable derivatives like pinacol esters provides a practical and effective solution. As the demand for novel chemical entities continues to grow in drug discovery and materials science, the strategic application of specialized building blocks such as this compound will undoubtedly continue to expand, paving the way for future innovations.

References

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. MDPI. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. PubMed Central. [Link]

-

A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed. PubMed. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. PubMed. [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. MDPI. [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. Scientific Update. [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. National Institutes of Health. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. National Institutes of Health. [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. MDPI. [Link]

-

Benzoboroxoles: Synthesis and applications in medicinal chemistry - ResearchGate. ResearchGate. [Link]

-